molecular formula C9H12ClNO B13609690 (R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine

(R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13609690
M. Wt: 185.65 g/mol
InChI Key: AIHHKMVVBSJNNK-ZCFIWIBFSA-N
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Description

®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine is an organic compound with a chiral center, making it optically active It is characterized by the presence of a chloro group and a methoxy group on the phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-nitro, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of the starting materials, the reduction reaction, and the purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting the overall metabolic state of the cell.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-nitro: Similar structure but with a nitro group instead of an amine group.

    ®-1-(3-Chloro-4-methoxyphenyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

®-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methoxy groups on the phenyl ring, along with the chiral amine group, makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(3-chloro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

AIHHKMVVBSJNNK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

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